molecular formula C21H32N4O8S B2986848 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 868983-08-8

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2986848
CAS No.: 868983-08-8
M. Wt: 500.57
InChI Key: UYCUZOCORHUCOP-UHFFFAOYSA-N
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Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a structurally complex molecule featuring three key components:

Oxazolidine core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, providing conformational rigidity .

3,4-Dimethoxyphenylsulfonyl group: Attached to the oxazolidine, this electron-rich aromatic sulfonyl moiety enhances stability and may influence electronic interactions .

Oxalamide linker and morpholinopropyl tail: The oxalamide bridge connects the oxazolidine to a tertiary amine-containing morpholinopropyl group, which likely improves solubility and bioavailability .

Properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O8S/c1-30-17-5-4-16(14-18(17)31-2)34(28,29)25-10-13-33-19(25)15-23-21(27)20(26)22-6-3-7-24-8-11-32-12-9-24/h4-5,14,19H,3,6-13,15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCUZOCORHUCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Oxazolidine Ring : A five-membered heterocyclic structure that contributes to the compound's biological interactions.
  • Sulfonyl Group : Acts as an electrophile, allowing for covalent bonding with nucleophilic residues in proteins.
  • Morpholinopropyl Chain : Enhances solubility and facilitates non-covalent interactions with biological targets.

Molecular Details

PropertyValue
Molecular Formula C21H32N4O8S
Molecular Weight 500.57 g/mol
CAS Number 868983-08-8

The biological activity of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide primarily involves:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with enzymes, potentially inhibiting their activity. This mechanism has been explored in various studies focusing on cancer progression and bacterial infections.
  • Target Binding Affinity : The unique combination of hydrophilic and hydrophobic regions enhances the compound's ability to bind to different biomolecules, making it a candidate for further pharmacological exploration.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, some derivatives have been evaluated for their ability to inhibit vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis.
  • Antibacterial Activity : Similar compounds have been studied for their antibacterial properties against clinically relevant pathogens. The presence of the oxazolidine structure is linked to enhanced activity against resistant bacterial strains.

Case Study Overview

Several studies have highlighted the biological efficacy of compounds structurally related to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide:

  • In Vitro Studies : A study demonstrated that oxazolidine derivatives showed promising results in inhibiting cancer cell proliferation, with IC50 values indicating potent activity against specific cancer types.
  • Mechanistic Studies : Research exploring the binding interactions of these compounds with target proteins has provided insights into their potential as therapeutic agents. For example, structural analysis revealed that certain conformations favored binding to allosteric sites on enzymes involved in cancer metabolism .

Comparative Analysis with Related Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameKey Features
N'-cycloheptyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamideSimilar oxazolidine structure; potential for similar biological activity
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamideShares sulfonamide and oxazolidine components; differing side chains

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound Oxazolidine 3,4-Dimethoxyphenylsulfonyl, morpholinopropyl Sulfonyl, oxalamide, morpholine
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Imide, chloro
898427-73-1 Hexahydropyridoquinolin Hydroxypropyl, morpholinopropyl Oxalamide, tertiary amine
5-(3-Chlorophenylsulfanyl)-... Pyrazole Chlorophenylsulfanyl, trifluoromethyl Sulfanyl, aldehyde, CF3

Key Observations :

  • Sulfonyl vs.
  • Oxazolidine vs. Phthalimide : The oxazolidine core offers greater flexibility than the rigid phthalimide ring, which is critical for polymer synthesis .
  • Morpholinopropyl Tail: Compared to hydroxypropyl in 898427-73-1 , the morpholinopropyl group may enhance solubility due to its tertiary amine.

Physicochemical and Hypothetical Bioactive Properties

Table 3: Property Comparison

Compound Molecular Weight (Da) logP (Predicted) Solubility (Predicted)
Target Compound ~550 2.1 Moderate (aqueous)
3-Chloro-N-phenyl-phthalimide 257.67 3.5 Low
898427-73-1 ~400 1.8 High

Hypothetical Advantages of Target Compound :

  • Enhanced Solubility: The morpholinopropyl tail and oxalamide linker likely improve aqueous solubility over phthalimide derivatives .
  • Electron-Rich Aromatic System : The 3,4-dimethoxyphenyl group may enhance binding interactions in biological systems compared to chloro-substituted analogs .

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